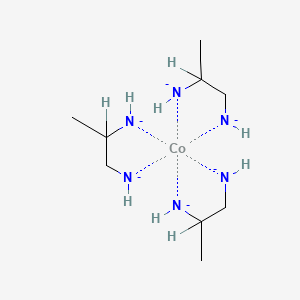
1,3,5-Trithiane, 2-(diphenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trithiane, 2-(diphenylmethylene)- is an organosulfur compound characterized by a six-membered ring structure with alternating methylene bridges and thioether groups. This compound is a derivative of 1,3,5-trithiane, where one of the methylene groups is substituted with a diphenylmethylene group. It is known for its unique chemical properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane, 2-(diphenylmethylene)- can be synthesized through the reaction of 1,3,5-trithiane with benzophenone in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,3,5-Trithiane, 2-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent 1,3,5-trithiane structure.
Substitution: The diphenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,5-Trithiane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3,5-Trithiane, 2-(diphenylmethylene)- has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1,3,5-Trithiane, 2-(diphenylmethylene)- involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the diphenylmethylene group can participate in π-π interactions, affecting the compound’s reactivity and stability.
類似化合物との比較
1,3,5-Trithiane: The parent compound without the diphenylmethylene substitution.
Trithioacetone: Another sulfur-containing heterocycle with similar structural features.
Thioformaldehyde trimer: A related compound with a similar ring structure.
Uniqueness: 1,3,5-Trithiane, 2-(diphenylmethylene)- is unique due to the presence of the diphenylmethylene group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s stability and reactivity, making it valuable in specific synthetic and research applications.
特性
CAS番号 |
51102-73-9 |
|---|---|
分子式 |
C16H14S3 |
分子量 |
302.5 g/mol |
IUPAC名 |
2-benzhydrylidene-1,3,5-trithiane |
InChI |
InChI=1S/C16H14S3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-18-11-17-12-19-16/h1-10H,11-12H2 |
InChIキー |
WPGHFVHWTWRQMY-UHFFFAOYSA-N |
正規SMILES |
C1SCSC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



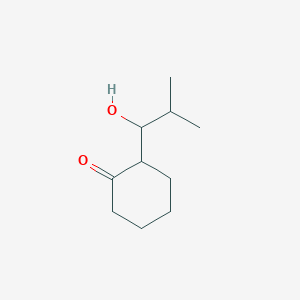
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
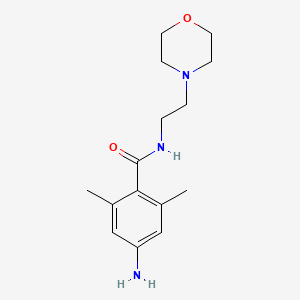
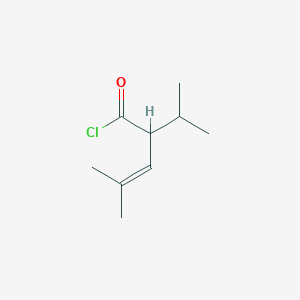
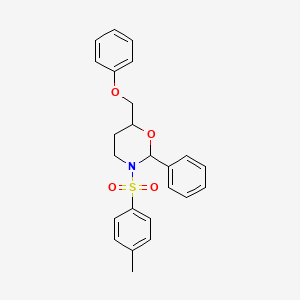
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

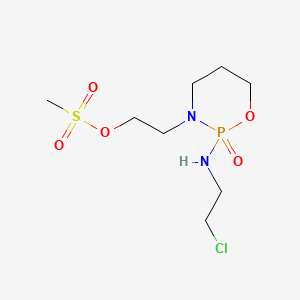
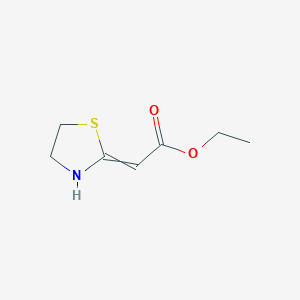
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)


